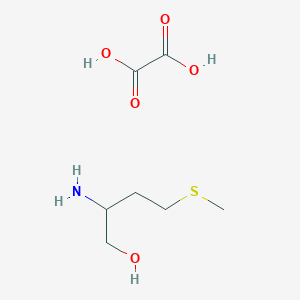

2-Amino-4-(methylthio)butan-1-OL oxalate

描述

属性

分子式 |

C7H15NO5S |

|---|---|

分子量 |

225.27 g/mol |

IUPAC 名称 |

2-amino-4-methylsulfanylbutan-1-ol;oxalic acid |

InChI |

InChI=1S/C5H13NOS.C2H2O4/c1-8-3-2-5(6)4-7;3-1(4)2(5)6/h5,7H,2-4,6H2,1H3;(H,3,4)(H,5,6) |

InChI 键 |

FWDONIDCMJCZQZ-UHFFFAOYSA-N |

规范 SMILES |

CSCCC(CO)N.C(=O)(C(=O)O)O |

序列 |

M |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2 Amino 4 Methylthio Butan 1 Ol Oxalate

Synthesis of 2-Amino-4-(methylthio)butan-1-OL Precursor

The synthesis of the 2-Amino-4-(methylthio)butan-1-OL precursor is a nuanced process that demands precise control over chemical reactions to achieve the desired molecular architecture. This involves sophisticated strategies to ensure correct atom arrangement and the successful incorporation of the necessary functional groups.

Regioselective and Stereoselective Approaches

Achieving the correct spatial arrangement of the amino and hydroxyl groups is critical. Vicinal amino alcohols, such as the target precursor, are common motifs in many biologically active molecules. rsc.org Synthetic routes often begin with enantiopure starting materials derived from the natural chiral pool of amino acids to ensure the desired stereochemistry. rsc.orgdiva-portal.org

One of the most investigated and effective routes for creating vicinal amino alcohols is the ring-opening of epoxides with nitrogen-containing nucleophiles. diva-portal.org For the synthesis of 2-Amino-4-(methylthio)butan-1-OL, a suitable starting epoxide can be reacted with an ammonia (B1221849) source. This reaction is typically highly regioselective, with the nucleophile attacking a specific carbon atom of the epoxide ring, and stereospecific, proceeding via an S(_N)2 mechanism that inverts the stereochemistry at the site of attack. diva-portal.org This allows for the formation of the desired anti-amino alcohol isomer with high predictability. diva-portal.org

Another powerful method is the Sharpless asymmetric aminohydroxylation, which can directly introduce both the amino and hydroxyl groups across a double bond in an alkene. diva-portal.orgdiva-portal.org While this method is highly attractive for its directness, it can sometimes present challenges with regioselectivity, which must be carefully controlled. diva-portal.orgdiva-portal.org

Functional Group Transformations for Thioether and Amino Alcohol Moieties

Functional group transformations are fundamental to organic synthesis, allowing for the conversion of one functional group into another. solubilityofthings.com The synthesis of the precursor involves key transformations to install the thioether and amino alcohol components.

Thioether Moiety: The methylthio group (-SCH(_3)) can be introduced through several methods. One common approach involves the nucleophilic substitution of a suitable leaving group (like a halide) by a sulfur nucleophile, such as methyl mercaptan. The Mitsunobu reaction is a notable method for forming thioethers from alcohols, particularly hindered ones, with high stereospecificity. beilstein-journals.org This reaction uses a phosphine (B1218219) reagent and an azodicarboxylate to activate the alcohol for substitution by a thiol. beilstein-journals.org

Amino Alcohol Moiety: The creation of the amino alcohol functionality is a core challenge. As mentioned, the aminolysis of epoxides is a primary strategy. diva-portal.orgdiva-portal.org Alternatively, the reduction of α-amino acids or their corresponding esters can yield amino alcohols. For example, the carboxylic acid group of D-methionine, which already contains the required carbon skeleton and methylthio group, can be reduced using a strong reducing agent like lithium aluminum hydride to produce the corresponding amino alcohol, D-methioninol. ontosight.ai The hydroxyl group of an alcohol is a poor leaving group for nucleophilic substitution, but it can be "activated" by protonation with a strong acid or conversion to a better leaving group, such as a tosylate, allowing for subsequent reactions. youtube.com

Application of Modern Organic Synthesis Techniques, including Catalysis and Protecting Group Strategies

Modern synthetic approaches leverage catalysis and protecting group strategies to enhance efficiency, selectivity, and yield.

Catalysis: Catalysts are employed to accelerate reactions and control stereochemical outcomes. For instance, Lewis acids can be used to promote the aminolysis of epoxides, enhancing both the reaction rate and regioselectivity. diva-portal.org In recent years, novel base-metal multifunctional catalysts have been developed for tandem oxidation processes, which can, for example, convert an alcohol into an aldehyde in situ for subsequent reactions. nih.gov Rhodium(II)-catalyzed 1,3-dipolar cycloadditions represent another advanced technique for constructing α-hydroxy-β-amino esters, which are precursors to amino alcohols. diva-portal.org

Protecting Group Strategies: In a molecule with multiple reactive sites like an amino alcohol, protecting groups are essential to temporarily mask one functional group while another is being modified. masterorganicchemistry.comwikipedia.org This prevents unwanted side reactions. For the synthesis of 2-Amino-4-(methylthio)butan-1-OL, both the amino and hydroxyl groups may require protection depending on the reaction sequence.

Alcohol Protection: Alcohols are commonly protected as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBS) or tetrahydropyranyl (THP) ethers. masterorganicchemistry.comfiveable.me Silyl ethers are stable under many reaction conditions but can be easily removed using a fluoride (B91410) source. masterorganicchemistry.com

Amine Protection: Amino groups are frequently protected as carbamates, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). fiveable.meug.edu.pl These groups can be selectively removed under acidic conditions or by hydrogenolysis, respectively. wikipedia.org

The use of an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions without affecting each other, is crucial for complex, multi-step syntheses. wikipedia.org The thioether group itself is generally stable but can be susceptible to oxidation, which may necessitate careful selection of reagents in other steps. acs.org

Table 1: Common Protecting Groups in Amino Alcohol Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Alcohol (-OH) | tert-Butyldimethylsilyl ether | TBS | Fluoride ion (e.g., TBAF) or acid | fiveable.me |

| Alcohol (-OH) | Tetrahydropyranyl ether | THP | Aqueous acid | masterorganicchemistry.com |

| Amine (-NH₂) | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | ug.edu.pl |

| Amine (-NH₂) | Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) | fiveable.me |

| Amine (-NH₂) | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | wikipedia.orgfiveable.me |

Formation of 2-Amino-4-(methylthio)butan-1-OL Oxalate (B1200264) Salt

The final step in the synthesis is the formation of the oxalate salt. This is a crucial step for purification and for producing a stable, solid form of the compound, which is often preferable for handling and storage.

Principles of Crystalline Organic Salt Formation

Organic salt formation is an acid-base reaction that results in the self-assembly of organic acids and bases into a structured, crystalline lattice through ionic bonding. rsc.org Salts are composed of charged components in a stoichiometric ratio. acs.org The formation of a stable crystalline salt is governed by several factors, including the pKa values of the acidic and basic components. A significant difference in pKa between the base (the amine group of the precursor) and the acid (oxalic acid) favors proton transfer and stable salt formation.

The resulting ionic bonds, along with other intermolecular interactions like hydrogen bonds, dictate the packing of the ions in the crystal lattice. The formation of a crystalline solid from a solution is a process of crystallization, which occurs when the concentration of the salt exceeds its solubility, leading to nucleation and subsequent crystal growth. seasaltsuperstore.com

Optimization of Salt Crystallization and Purification Protocols

The process of obtaining high-purity crystals of the target salt requires careful optimization of the crystallization conditions. hamptonresearch.com Key parameters that influence the outcome include supersaturation, pH, temperature, solvent choice, and agitation rate. acs.orgfrontiersin.org

Supersaturation: This is the driving force for crystallization. It can be achieved by cooling a saturated solution, evaporating the solvent, or adding an anti-solvent (a solvent in which the salt is less soluble). seasaltsuperstore.com

Solvent: The choice of solvent is critical. The salt should have moderate solubility in the chosen solvent system—soluble enough to be dissolved at a higher temperature but insoluble enough to crystallize upon cooling or addition of an anti-solvent. acs.org Organic solvents like acetone (B3395972) are sometimes used to precipitate oxalate salts from aqueous solutions. google.com

Temperature and pH: Temperature affects the solubility of the salt and the kinetics of crystal growth. acs.org The pH of the solution is also important, as it influences the ionization state of both the amine and the oxalic acid. For calcium oxalate, for instance, the highest risk of crystallization occurs between pH 4.5 and 5.5. acs.org

Purification: Once formed, the crystals are typically isolated by filtration. Purification protocols may involve washing the crystals with a cold solvent or an anti-solvent to remove impurities from the surface. Recrystallization, the process of dissolving the crude crystals in a minimum amount of hot solvent and allowing them to re-form upon cooling, is a powerful technique for achieving high purity. usda.gov Techniques like salting out, using high concentrations of salts like ammonium (B1175870) sulfate, can also be used to precipitate and purify organic compounds. usda.gov

Table 2: Key Parameters for Optimizing Oxalate Salt Crystallization

| Parameter | Influence on Crystallization | Optimization Strategy | Reference |

|---|---|---|---|

| Supersaturation | Primary driving force for nucleation and crystal growth. | Control via cooling rate, solvent evaporation, or anti-solvent addition. | acs.orgfrontiersin.org |

| Solvent System | Affects solubility, crystal habit, and purity. | Screen various solvents and solvent/anti-solvent mixtures. | acs.org |

| Temperature | Controls solubility and kinetics of crystallization. | Optimize cooling profiles; higher temperatures can favor salt formation over co-crystals. | acs.org |

| pH | Determines the ionization state of the acid and base. | Adjust pH to maximize the formation of the desired salt form. | acs.org |

| Agitation/Mixing | Influences mass transfer and can affect nucleation rate and crystal size. | Control stirrer speed to ensure homogeneity without excessive secondary nucleation. | acs.org |

| Purification | Removes impurities from the final product. | Employ recrystallization, washing with appropriate solvents, or salting-out techniques. | usda.gov |

Chemoenzymatic or Biocatalytic Routes towards Methioninol Scaffolds

The pursuit of greener and more efficient chemical processes has propelled the exploration of biocatalysis in organic synthesis. Enzymes, with their inherent stereoselectivity and ability to operate under mild conditions, offer a compelling alternative to traditional chemical methods for the production of chiral compounds like methioninol. springernature.comnih.gov The synthesis of methioninol scaffolds can be approached through several enzymatic strategies, primarily involving the use of dehydrogenases and transaminases.

A significant development in this area is the identification of an amino alcohol dehydrogenase from Streptomyces virginiae. This enzyme has been shown to act on a variety of amino alcohols, including L-(−)-methioninol. uniprot.org The UniProt database entry for an amine dehydrogenase from Streptomyces virginiae further corroborates its broad substrate specificity, indicating its potential for the reversible oxidative deamination of amino alcohols. uniprot.org This enzymatic activity opens up a direct biocatalytic route to methioninol from a suitable precursor.

The primary biocatalytic approaches for synthesizing the methioninol scaffold involve two main transformations:

Reductive Amination of a Keto-alcohol Precursor: This strategy employs amine dehydrogenases (AmDHs) or transaminases (TAs) to introduce the amino group stereoselectively. The starting material would be 1-hydroxy-4-(methylthio)butan-2-one. An AmDH could directly aminate this keto-alcohol using ammonia as the amine donor, while a transaminase would utilize an amino donor like alanine (B10760859) or isopropylamine. Engineered amine dehydrogenases derived from amino acid dehydrogenases have demonstrated high enantioselectivity (>99% ee) in the synthesis of other chiral amino alcohols, suggesting their applicability for methioninol production. nih.gov

Enzymatic Reduction of a Methionine Derivative: This route involves the use of alcohol dehydrogenases (ADHs) to reduce the carboxyl group of methionine or its ester derivatives. While the direct reduction of the carboxylic acid is thermodynamically challenging, the reduction of an activated form, such as a thioester or an aldehyde, is more feasible. The conversion of L-methionine to L-methioninal could be a key step, followed by a stereoselective reduction to L-methioninol catalyzed by an ADH.

While specific, detailed research findings on the complete chemoenzymatic synthesis of 2-amino-4-(methylthio)butan-1-ol are not extensively published, the potential of these biocatalytic routes is evident from studies on analogous transformations. For instance, the asymmetric synthesis of other chiral amines using ω-transaminases has been well-documented, achieving high yields and excellent enantiomeric excess. nih.gov Similarly, engineered alcohol dehydrogenases are widely used for the stereoselective reduction of ketones to chiral alcohols. nih.gov

The following table summarizes the potential enzymatic routes and the key enzymes involved in the synthesis of the methioninol scaffold.

| Synthetic Route | Key Enzyme Class | Precursor Molecule | Product | Potential Advantages |

| Reductive Amination | Amine Dehydrogenase (AmDH) | 1-hydroxy-4-(methylthio)butan-2-one | 2-amino-4-(methylthio)butan-1-ol | High stereoselectivity, direct amination |

| Reductive Amination | Transaminase (TA) | 1-hydroxy-4-(methylthio)butan-2-one | 2-amino-4-(methylthio)butan-1-ol | Broad substrate scope, well-established technology |

| Reduction of Methionine Derivative | Alcohol Dehydrogenase (ADH) | L-methioninal or Methionine ester | 2-amino-4-(methylthio)butan-1-ol | Utilizes readily available starting materials |

Further research is needed to optimize these biocatalytic pathways for the industrial-scale production of 2-amino-4-(methylthio)butan-1-ol oxalate. This includes enzyme screening and engineering to enhance activity and stability, as well as process optimization to maximize yield and purity. The development of robust chemoenzymatic or fully biocatalytic processes will undoubtedly contribute to a more sustainable and efficient synthesis of this valuable chemical compound.

Comprehensive Structural Elucidation and Conformational Analysis of 2 Amino 4 Methylthio Butan 1 Ol Oxalate

Solid-State Structural Characterization via X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. wikipedia.org For 2-Amino-4-(methylthio)butan-1-OL oxalate (B1200264), this method would reveal the exact bond lengths, bond angles, and torsion angles of both the 2-amino-4-(methylthio)butan-1-ol cation and the oxalate anion, as well as their arrangement in the crystal lattice.

The crystal packing of 2-Amino-4-(methylthio)butan-1-OL oxalate is expected to be dominated by a network of strong hydrogen bonds and other intermolecular interactions. The oxalate anion, being a versatile hydrogen bond acceptor, often forms extended structures such as chains or sheets. nih.govjournalspress.comresearchgate.net The 2-amino-4-(methylthio)butan-1-ol cation, with its protonated amino group (-NH3+) and hydroxyl group (-OH), acts as a hydrogen bond donor.

Table 1: Plausible Crystallographic Data for this compound (Hypothetical)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Z | 4 |

Note: This data is hypothetical and serves for illustrative purposes.

A complex and extensive hydrogen bonding network is anticipated within the crystal lattice of this compound. The primary interactions would be strong N-H···O and O-H···O hydrogen bonds. nih.gov The three protons of the ammonium (B1175870) group (-NH3+) and the proton of the hydroxyl group (-OH) of the cation would act as donors to the oxygen atoms of the oxalate anion.

Table 2: Expected Hydrogen Bond Geometries (Hypothetical)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N-H···O | 0.91 | 1.85 | 2.76 | 170 |

| O-H···O | 0.84 | 1.90 | 2.74 | 175 |

Note: This data is hypothetical and based on typical hydrogen bond lengths and angles.

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic salts, including those of amino alcohols and amino acids. nih.govrsc.org The existence of different polymorphs for this compound would depend on factors such as solvent of crystallization, temperature, and pressure. Different polymorphs would exhibit distinct crystal packing and hydrogen bonding networks, leading to variations in physical properties like solubility and melting point. The conformational flexibility of the 2-amino-4-(methylthio)butan-1-ol cation could also contribute to the formation of different polymorphic forms. rsc.org

Quasiracemic behavior is observed when a crystal is formed from a 1:1 mixture of two similar but not enantiomeric molecules of opposite chirality. rsc.orgresearchgate.net While 2-Amino-4-(methylthio)butan-1-OL is a single chiral compound, the study of quasiracemates in related amino acid systems with a co-former like oxalic acid has provided significant insights into molecular recognition and self-assembly. rsc.orgresearchgate.net These studies have shown that even with components of different sizes and shapes, a near-inversion symmetry can be achieved, driven by robust hydrogen-bonded networks. researchgate.net

Solution-State Stereochemical and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. msu.edu For this compound, ¹H and ¹³C NMR spectroscopy would confirm the connectivity of atoms in the cation.

Table 3: Predicted ¹H NMR Chemical Shifts (Hypothetical, in D₂O)

| Proton | Chemical Shift (ppm) | Multiplicity |

| H1 (CH₂OH) | 3.6-3.8 | m |

| H2 (CH(NH₃⁺)) | 3.2-3.4 | m |

| H3 (CH₂S) | 2.6-2.8 | m |

| H4 (SCH₃) | 2.1 | s |

Note: This data is hypothetical and for illustrative purposes.

Advanced NMR techniques, such as COSY and HSQC, could be used to establish the connectivity between protons and carbons, respectively, providing unambiguous structural assignment.

Chiroptical methods, such as polarimetry and circular dichroism (CD) spectroscopy, are essential for determining the stereochemical purity and absolute configuration of chiral molecules. Since 2-Amino-4-(methylthio)butan-1-OL possesses a chiral center at the second carbon, these techniques would be crucial for its stereochemical characterization.

Optical rotation, measured using a polarimeter, would confirm the enantiomeric excess of a sample. A non-zero optical rotation would indicate that the sample is not a racemic mixture.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center and can be used to determine the absolute configuration (R or S) by comparing the experimental spectrum with theoretical calculations or with the spectra of compounds with known configurations. The electronic transitions associated with the sulfur atom and the amino and hydroxyl groups would contribute to the CD spectrum.

Conformational Landscape and Dynamics of the 2-Amino-4-(methylthio)butan-1-OL Moiety

The conformational flexibility of the 2-amino-4-(methylthio)butan-1-ol moiety is a critical determinant of its chemical and biological behavior. This flexibility arises from the rotational freedom around several single bonds within both its sulfur-containing side chain and its amino alcohol backbone. Understanding the preferred three-dimensional arrangements, or conformations, and the dynamics of their interconversion is essential for a complete structural elucidation. The conformational landscape is primarily dictated by a delicate balance of steric hindrance, torsional strain, and non-covalent intramolecular interactions, such as hydrogen bonding.

As 2-amino-4-(methylthio)butan-1-ol is the alcohol analog of the amino acid methionine, its conformational preferences can be extensively understood by analyzing data from methionine studies. yale.eduyale.edunih.gov The molecule's structure features a flexible, unbranched side chain, which provides significant structural versatility. nih.gov

Rotameric Analysis of the Sulfur-Containing Side Chain

The sulfur-containing side chain of the 2-amino-4-(methylthio)butan-1-ol moiety (–CH₂–CH₂–S–CH₃) possesses three key rotatable bonds, defined by the dihedral angles χ₁, χ₂, and χ₃. The rotation around these bonds gives rise to various rotational isomers, or rotamers. Analysis of high-resolution protein crystal structures for the analogous amino acid, methionine, provides a robust statistical basis for understanding the probable and preferred rotameric states of this side chain. yale.eduyale.edu

The dihedral angles are defined as:

χ₁ (chi1): Rotation around the Cα–Cβ bond.

χ₂ (chi2): Rotation around the Cβ–Cγ bond.

χ₃ (chi3): Rotation around the Cγ–Sδ bond.

Each of these angles tends to adopt one of three staggered conformations to minimize steric clash: gauche+ (g+; ~60°), trans (t; ~180°), and gauche− (g−; ~-60° or 300°). nih.gov

Studies based on extensive databases of protein structures show a clear preference for specific rotamers. yale.eduyale.edu The χ₁ angle is predominantly found in the gauche− (g−) conformation. The χ₂ angle shows a strong preference for the trans (t) state. The χ₃ angle also exhibits a preference for the trans (t) conformation, although the energetic barrier for rotation around the Cγ-Sδ bond is relatively low, allowing for more conformational diversity compared to a C-C bond. nih.gov This leads to a higher population of g+ and g- states for χ₃. yale.eduyale.edu Molecular dynamics simulations have shown that methionine has one of the shortest correlation times between rotamer flips, on the order of 30 picoseconds, highlighting its dynamic nature. nih.gov

The observed populations of these rotameric states, derived from statistical analysis of methionine residues in high-resolution protein structures, are summarized below. yale.edu

| Dihedral Angle | Rotamer State | Angle Range (Degrees) | Observed Population (%) |

|---|---|---|---|

| χ₁ (N–Cα–Cβ–Cγ) | g+ | 0 to 120 | 6% |

| t | 120 to 240 | 29% | |

| g- | 240 to 360 | 65% | |

| χ₂ (Cα–Cβ–Cγ–Sδ) | g+ | 0 to 120 | 12% |

| t | 120 to 240 | 79% | |

| g- | 240 to 360 | 9% | |

| χ₃ (Cβ–Cγ–Sδ–Cε) | g+ | 0 to 120 | 24% |

| t | 120 to 240 | 56% | |

| g- | 240 to 360 | 20% |

Data derived from statistical analysis of methionine side-chain conformations in high-resolution protein crystal structures. yale.edu

Flexibility and Preferred Conformations of the Amino Alcohol Backbone

The backbone of 2-amino-4-(methylthio)butan-1-ol (H₂N–CH(R)–CH₂OH) is characterized by the rotational freedom around the Cα–C(1) and N–Cα bonds. The conformational landscape of this fragment is largely dominated by the potential for intramolecular hydrogen bonding between the terminal amino (–NH₂) and hydroxyl (–OH) groups. ustc.edu.cnacs.org

In the absence of intermolecular interactions, the molecule tends to adopt a folded, pseudo-cyclic conformation stabilized by an O–H···N intramolecular hydrogen bond. ustc.edu.cnacs.org This interaction significantly restricts the flexibility of the backbone, favoring conformations where the donor (–OH) and acceptor (–N) groups are in close proximity. The formation of this hydrogen bond depends on the length of the carbon backbone connecting the two functional groups. ustc.edu.cn For a 1,2-amino alcohol substructure like that in the target molecule, the formation of a five-membered ring is sterically possible and often energetically favorable. nih.gov

This hydrogen-bonded conformation can be characterized by specific dihedral angles:

θ₁ (N–Cα–C(1)–O): The gauche conformation is typically favored to bring the oxygen and nitrogen atoms into proximity.

θ₂ (H–O–C(1)–Cα): The orientation of the hydroxyl proton is crucial for directing the hydrogen bond towards the nitrogen lone pair.

θ₃ (H₂N–Cα–C(1)–H₂): The relative orientation of substituents on the Cα-C(1) bond will influence steric interactions within the pseudo-ring.

The equilibrium between the folded (hydrogen-bonded) and extended (non-hydrogen-bonded) conformers is dynamic and can be influenced by factors such as solvent polarity and temperature. In polar, protic solvents, intermolecular hydrogen bonding with the solvent can compete with and disrupt the intramolecular O–H···N bond, leading to a higher population of extended conformations. Conversely, in the gas phase or in non-polar solvents, the intramolecularly hydrogen-bonded conformer is expected to be the predominant species. ustc.edu.cnacs.org

| Conformational State | Key Feature | Dominant Dihedral Angles (θ₁) | Favored Environment |

|---|---|---|---|

| Folded (Pseudo-cyclic) | Intramolecular O–H···N Hydrogen Bond | Gauche (~±60°) | Gas Phase, Non-polar Solvents |

| Extended (Open) | No Intramolecular Hydrogen Bond | Anti/Trans (~180°) | Polar, Protic Solvents |

This table summarizes the primary conformational states of the amino alcohol backbone based on the presence or absence of an intramolecular hydrogen bond.

Theoretical and Computational Investigations on 2 Amino 4 Methylthio Butan 1 Ol Oxalate

Quantum Mechanical (QM) Investigations

Quantum mechanical calculations offer a fundamental understanding of a molecule's properties based on the principles of quantum theory. These methods are invaluable for exploring the electronic characteristics and energetic landscape of 2-Amino-4-(methylthio)butan-1-OL oxalate (B1200264).

The compound 2-Amino-4-(methylthio)butan-1-OL oxalate is an organic salt formed by the proton transfer from oxalic acid to the amino group of 2-amino-4-(methylthio)butan-1-ol (methioninol). The primary bonding force is the electrostatic attraction between the positively charged ammonium (B1175870) group (-NH3+) of the methioninol cation and the negatively charged carboxylate groups (-COO-) of the oxalate dianion.

Electronic Structure and Bonding: The electronic structure is characterized by a distinct ionic bond. Beyond this primary interaction, extensive hydrogen bonding networks are expected to dominate the crystal lattice structure, similar to those observed in other organic amine oxalates. researchgate.netnih.govrsc.org These hydrogen bonds would likely form between the ammonium and hydroxyl protons of the cation and the carboxylate oxygens of the anion (N+-H···O- and O-H···O-). rsc.orgnih.gov The sulfur atom in the methylthio group, with its lone pairs of electrons, may also participate in weaker, non-covalent interactions. nih.gov

Charge Distribution: The charge is formally separated, with the methioninol moiety carrying a +1 charge and the oxalate a -2 charge (assuming a 2:1 stoichiometric ratio of cation to anion, which is common for dianions). Ab initio calculations, such as those using Density Functional Theory (DFT), would reveal a more nuanced picture. The positive charge on the cation is not localized solely on the ammonium group but is distributed across adjacent atoms, primarily the hydrogen atoms of the -NH3+ group. Similarly, the negative charge on the oxalate is delocalized across the four oxygen atoms and two carbon atoms. rsc.org A hypothetical Mulliken population analysis provides an estimate of this charge distribution.

| Atom/Group | Hypothetical Mulliken Charge (a.u.) |

|---|---|

| Ammonium Group (-NH3+) | ~ +0.8 to +0.9 |

| Hydroxyl Group (-OH) | ~ -0.6 (O), ~ +0.4 (H) |

| Methylthio Group (-S-CH3) | ~ -0.1 (S), C & H variable |

| Oxalate Carboxylate Groups (-COO-) | ~ -0.8 per group |

QM methods, particularly DFT and time-dependent DFT (TD-DFT), are powerful tools for predicting spectroscopic properties like NMR and IR spectra. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for accurate NMR chemical shift calculations. dergipark.org.trlongdom.org

Infrared (IR) Spectroscopy: The IR spectrum is predicted to show characteristic peaks confirming the salt formation. Key vibrational modes would include:

N+-H Stretching: Strong, broad absorptions in the 2800-3200 cm⁻¹ region, characteristic of an ammonium salt.

O-H Stretching: A broad band around 3300-3500 cm⁻¹, potentially overlapping with the N+-H stretches.

C=O Asymmetric Stretching (Oxalate): A very strong band around 1600-1650 cm⁻¹, indicative of the carboxylate anion. researchgate.net

C=O Symmetric Stretching (Oxalate): A strong band around 1300-1400 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of the ammonium salt significantly impacts the chemical shifts of nearby protons and carbons.

¹H-NMR: The proton on the chiral carbon (adjacent to the -NH3+ group) would experience a downfield shift compared to the free amine due to the deshielding effect of the positive charge.

¹³C-NMR: The carbon atom bonded to the ammonium group is expected to be the most affected, also showing a downfield shift.

| Spectroscopic Technique | Functional Group | Predicted Parameter |

|---|---|---|

| IR | N+-H Stretch | 2800-3200 cm⁻¹ (Broad, Strong) |

| IR | C=O Asymmetric Stretch | ~1620 cm⁻¹ (Very Strong) |

| ¹H-NMR | H-C-NH3+ | δ ≈ 3.5-3.8 ppm |

| ¹³C-NMR | C-NH3+ | δ ≈ 55-60 ppm |

The 2-amino-4-(methylthio)butan-1-ol cation possesses several rotatable single bonds, leading to multiple possible conformations (rotamers). nih.govlibretexts.org The stability of these conformers is governed by a delicate balance of steric hindrance and intramolecular interactions. beilstein-journals.org Quantum mechanics can be used to calculate the potential energy surface and identify the lowest energy (most stable) conformations. nih.gov

Key dihedral angles determining the conformation include the Cα-Cβ, Cβ-Cγ, and Cγ-S bonds. yale.edu Studies on methionine, a closely related amino acid, show that specific side-chain conformations are preferred to minimize steric clashes. nih.govyale.edu The presence of the oxalate counter-ion can influence the conformational preference through the formation of specific hydrogen bonds, potentially stabilizing a conformation that might not be the global minimum in the gas phase. nih.gov For example, a conformation that orients the -NH3+ and -OH groups for optimal bidentate hydrogen bonding with a single oxalate ion could be particularly stable in the solid state.

| Conformer Description | Key Dihedral Angle (Cα-Cβ-Cγ-S) | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

|---|---|---|---|

| Gauche (-) | ~ -60° | 0.0 (Hypothetical Minimum) | Optimal H-bonding with oxalate |

| Anti/Trans | ~ 180° | +0.5 - 1.5 | Low steric hindrance |

| Gauche (+) | ~ +60° | +1.0 - 2.5 | Less favorable sterics |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior in environments that approximate biological or solution-phase conditions. nih.gov

In an explicit solvent environment, such as a simulation box filled with water molecules, this compound is expected to dissociate into its constituent ions. MD simulations can track the solvation and diffusion of the 2-amino-4-(methylthio)butan-1-ol cation and the oxalate anion.

The simulation would reveal the formation of stable hydration shells around the charged groups. researchgate.net The -NH3+ and -OH groups of the cation would form strong hydrogen bonds with the oxygen atoms of surrounding water molecules. The carboxylate groups of the oxalate anion would likewise be strongly solvated by hydrogen bonding to water hydrogens. The hydrophobic parts of the cation, such as the ethyl and methylthio groups, would have a more ordered, cage-like water structure around them. Analysis of trajectories can yield important properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a solute atom.

Molecular docking and subsequent MD simulations are standard computational tools for predicting how a ligand might bind to a biological receptor, such as the active site of an enzyme. researchgate.netmdpi.com The 2-amino-4-(methylthio)butan-1-ol cation, being an analog of methionine, could be investigated as a ligand for methionine-binding proteins like S-adenosyl-L-methionine (SAM)-dependent methyltransferases or methionyl-tRNA synthetase. nih.govnih.govrsc.org

A typical docking simulation would place the cation into the receptor's active site in various poses, which are then scored based on predicted binding affinity. mdpi.com The most favorable poses would likely involve a combination of key interactions:

Electrostatic/Ionic Interactions: A salt bridge between the ligand's -NH3+ group and a negatively charged residue in the active site (e.g., Aspartate or Glutamate).

Hydrogen Bonding: The -OH group acting as both a hydrogen bond donor and acceptor with polar residues (e.g., Serine, Threonine, or backbone carbonyls).

Hydrophobic Interactions: The methylthio and ethyl components of the side chain fitting into a hydrophobic pocket, interacting with nonpolar residues like Valine, Leucine, or Isoleucine. nih.gov

MD simulations of the resulting ligand-receptor complex can then be used to assess the stability of the binding pose and analyze the dynamics of the interactions over time.

| Interaction Type | Cation Functional Group | Potential Receptor Residue |

|---|---|---|

| Salt Bridge | Ammonium (-NH3+) | Aspartate, Glutamate |

| Hydrogen Bond (Donor) | Ammonium (-NH3+), Hydroxyl (-OH) | Asp, Glu, Ser, Thr, Backbone C=O |

| Hydrogen Bond (Acceptor) | Hydroxyl (-OH) | Asn, Gln, Ser, Thr, Backbone N-H |

| Hydrophobic | -CH2-CH2-S-CH3 | Ala, Val, Leu, Ile, Phe, Met |

Application of Continuous Symmetry Measures in Chiral Analysis

In the theoretical and computational investigation of chiral molecules such as 2-Amino-4-(methylthio)butan-1-OL, Continuous Symmetry Measures (CSM) offer a powerful quantitative tool to assess the degree of chirality. Unlike the binary description of a molecule as either "chiral" or "achiral," the CSM methodology provides a continuous scale to quantify how much a given molecular structure deviates from a specific symmetry point group. nih.gov This approach is particularly valuable in understanding the nuances of molecular geometry and its influence on chemical properties.

The core principle of CSM is to determine the minimal displacement of the atoms of a given structure to match the vertices of a desired symmetric shape. huji.ac.il The resulting value, typically on a scale from 0 to 100, where 0 represents perfect symmetry and higher values indicate greater deviation, allows for a precise quantification of a molecule's symmetry content.

For chiral analysis, a related metric, the Continuous Chirality Measure (CCM), is employed. The CCM of a molecule is defined as the smallest CSM value when compared against all achiral point groups (those containing an improper axis of rotation, Sn, which includes planes of symmetry and centers of inversion). nih.gov A CCM value of zero indicates an achiral structure, while a non-zero value provides a quantitative measure of its chirality. This allows for a more nuanced comparison of chirality between different conformations of the same molecule or between different, but structurally related, molecules.

The application of CSM and CCM in the chiral analysis of 2-Amino-4-(methylthio)butan-1-OL would involve several computational steps. First, the 3D coordinates of the molecule's atoms would be determined, typically through quantum chemical calculations such as Density Functional Theory (DFT) to obtain an optimized geometry. researchgate.net This optimized structure would then be subjected to analysis using specialized software designed to calculate CSM and CCM values. nih.govacs.org

The analysis would focus on the chiral center of 2-Amino-4-(methylthio)butan-1-OL, which is the carbon atom bonded to the amino group, the hydroxymethyl group, the ethylthio group, and a hydrogen atom. The spatial arrangement of these four different substituents around the chiral carbon is what gives rise to the molecule's enantiomeric forms, (R)- and (S)-2-Amino-4-(methylthio)butan-1-OL.

Table 1: Hypothetical Continuous Chirality Measure (CCM) for Different Conformers of (S)-2-Amino-4-(methylthio)butan-1-OL

| Conformer | Dihedral Angle (C1-C2-C3-S) | Calculated CCM Value |

| 1 | -60° | 15.2 |

| 2 | 60° | 18.5 |

| 3 | 180° | 12.8 |

This table is generated for illustrative purposes to demonstrate the potential application of CCM in conformational analysis. The values are hypothetical and not based on actual experimental or computational results.

Such an analysis could reveal the most and least chiral conformations of the molecule, providing insights into its potential interactions with other chiral molecules, such as receptors or enzymes in a biological system. Furthermore, by comparing the CCM values of 2-Amino-4-(methylthio)butan-1-OL with those of structurally related amino alcohols or methionine derivatives, a quantitative ranking of their chirality could be established. chemrxiv.org This could be valuable in structure-activity relationship studies, where the degree of chirality might correlate with biological activity or other chemical properties.

Investigation of 2 Amino 4 Methylthio Butan 1 Ol Oxalate As a Research Tool in Molecular Systems

In Vitro Studies of Molecular and Cellular Interactions (Excluding Clinical Human Trials)

Detailed in vitro studies are fundamental to characterizing the biological effects of any new chemical entity. Such studies would typically involve examining the compound's interactions with specific molecular targets and its subsequent effects on cellular behavior.

Modulation of Innate Immune Receptors, such as Toll-like Receptor 8 (TLR-8)

Toll-like receptors (TLRs) are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns. nih.gov Human TLR8, for instance, is known to be activated by single-stranded RNA viruses and certain synthetic small molecules, triggering antiviral and antitumor immune responses. nih.govnih.gov An investigation into whether 2-Amino-4-(methylthio)butan-1-OL oxalate (B1200264) can modulate TLR-8 activity would be a critical first step in understanding its immunomodulatory potential. However, no specific data on this interaction is currently available.

Activation of immune cells is a complex process involving various signaling pathways. nih.gov Should a compound like 2-Amino-4-(methylthio)butan-1-OL oxalate interact with an immune receptor, subsequent research would need to delineate the specific intracellular signaling cascades that are triggered. This would involve studying the phosphorylation of key signaling proteins and the activation of transcription factors that orchestrate the immune response.

A key outcome of immune cell activation is the production and secretion of cytokines and chemokines. These signaling molecules mediate communication between immune cells and orchestrate the inflammatory response. A comprehensive profile of the specific cytokines and chemokines induced by this compound in different immune cell types would be essential to understanding its potential pro-inflammatory or anti-inflammatory properties.

Assessment of Cellular Responses in Model Systems, including In Vitro Cytotoxicity Profiling in Non-Human Cell Lines

Before any potential therapeutic application can be considered, the cytotoxic profile of a compound must be thoroughly evaluated. nih.govnih.gov In vitro cytotoxicity assays using various non-human cell lines would determine the concentration at which this compound becomes toxic to cells. This data is crucial for establishing a therapeutic window and for understanding the compound's general effects on cell viability and proliferation.

Exploration of the Methioninol Scaffold in Chemical Biology Probes

The methioninol scaffold, the core structure of 2-Amino-4-(methylthio)butan-1-ol, holds promise for the development of chemical biology probes. These tools are invaluable for studying complex biological processes.

Design and Synthesis of Labeled Analogs for Mechanistic Studies

The synthesis of analogs of molecules like S-Adenosyl-L-methionine (SAM), which shares structural similarities with methioninol, is a common strategy for creating probes to study enzyme activity. nih.govnih.govresearchgate.net By attaching reporter tags such as fluorescent dyes or biotin (B1667282) to the methioninol scaffold, researchers could potentially create labeled analogs of this compound. These labeled probes could then be used to track the compound's localization within cells, identify its binding partners, and elucidate its mechanism of action at a molecular level.

Role as a Building Block for Complex Chemical Structures

2-Amino-4-(methylthio)butan-1-ol, the core component of the oxalate salt, is a versatile chiral precursor utilized in the stereoselective synthesis of more complex molecules. Its bifunctional nature, possessing both a primary amine and a primary alcohol group, along with a chiral center, makes it a valuable starting material in synthetic organic chemistry. This compound serves as a key intermediate in the creation of a variety of biologically significant structures.

The primary application of this molecule as a building block is in the synthesis of peptide and protein analogues. nih.gov The presence of the amino group allows for standard peptide coupling reactions, while the thioether side chain mimics the amino acid methionine, enabling the creation of peptidomimetics with modified backbones or side chains. These modifications are crucial in developing therapeutic peptides with enhanced stability, bioavailability, or specific binding affinities.

Furthermore, its structure is foundational for producing diverse carbo- and heterocyclic compounds. nih.gov The functional groups can be chemically manipulated to facilitate cyclization reactions, leading to the formation of rings that are core scaffolds in many pharmaceutical agents. Researchers have leveraged this and structurally similar amino alcohols for the diastereoselective synthesis of complex targets, including natural products and their derivatives. nih.gov The strategic use of such chiral building blocks is essential for achieving high efficiency and stereochemical control in multi-step syntheses.

The utility of sulfur-containing amino-derived building blocks also extends to materials science, where they are used in the construction of quasiracemic materials, which involves cocrystallizing pairs of quasi-enantiomers.

Below is a summary of the applications of 2-Amino-4-(methylthio)butan-1-ol as a synthetic building block.

| Class of Complex Structure | Synthetic Application/Strategy | Significance |

| Peptides and Peptidomimetics | Serves as a methionine analogue for incorporation into peptide chains. | Creation of modified peptides with potential therapeutic properties. nih.gov |

| Pharmaceuticals | Acts as a precursor for various pharmaceutical intermediates. | Provides a chiral scaffold for the synthesis of complex drug molecules. nih.gov |

| Heterocyclic Compounds | The functional groups can be used to form various ring structures. | Heterocycles are common core structures in medicinal chemistry. nih.gov |

| Quasiracemic Materials | Used as a component in cocrystallization with quasi-enantiomers. | Development of new crystalline materials with unique properties. |

Interaction with Enzymatic Systems In Vitro

The structural similarity of 2-Amino-4-(methylthio)butan-1-ol to the amino acid L-methionine suggests its potential to interact with enzymes involved in methionine metabolism. While direct in vitro studies on the oxalate salt are not extensively documented in publicly available literature, research on closely related analogues provides significant insight into its potential enzymatic interactions. The enzymes of the methionine and homocysteine metabolic pathways are crucial for cellular function, and their regulation is tightly controlled. nih.gov

A key enzyme in this pathway is S-adenosylmethionine (AdoMet) synthetase (also known as methionine adenosyltransferase), which catalyzes the conversion of methionine to S-adenosylmethionine, a universal methyl group donor. The inhibitory potential of analogues of 2-Amino-4-(methylthio)butan-1-ol has been explored in vitro. For example, L-2-amino-4-methylthio-cis-but-3-enoic acid (L-cisAMTB), an unsaturated analogue, has been identified as a competitive inhibitor of AdoMet synthetase with respect to L-methionine. nih.gov

Kinetic studies using fractionated AdoMet synthetase isozymes from murine leukemia cells demonstrated differential inhibition, highlighting the potential for designing isozyme-specific inhibitors. nih.gov The inhibitory constants (Ki) indicate a potent interaction between the analogue and the enzyme's active site. nih.gov

The research findings on this related compound are detailed in the table below.

| Enzyme | Analogue Compound | Inhibition Type | Apparent Ki Value (μM) | Cell Source |

| AdoMet Synthetase Isozyme I | L-2-amino-4-methylthio-cis-but-3-enoic acid | Competitive | 21 | L1210 Murine Leukemia nih.gov |

| AdoMet Synthetase Isozyme II | L-2-amino-4-methylthio-cis-but-3-enoic acid | Competitive | 5.7 | L1210 Murine Leukemia nih.gov |

These findings suggest that 2-Amino-4-(methylthio)butan-1-ol itself could act as a substrate mimic or inhibitor for enzymes within this pathway. Further in vitro enzymatic assays would be necessary to fully characterize its specific interactions, including determining its affinity for enzymes like L-methionine decarboxylase or various methyltransferases, and to elucidate its precise mechanism of action. nih.gov

Emerging Research Directions and Future Perspectives for 2 Amino 4 Methylthio Butan 1 Ol Oxalate

Development of Advanced Analytical Techniques for Characterization

The comprehensive characterization of 2-Amino-4-(methylthio)butan-1-ol oxalate (B1200264) is fundamental to unlocking its full potential in research. Future research will likely focus on developing and refining a suite of advanced analytical techniques to provide a detailed understanding of its structural and physicochemical properties.

Spectroscopic and spectrometric techniques are anticipated to be at the forefront of these efforts. While standard techniques provide basic structural confirmation, more sophisticated methods will be necessary for in-depth analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), will be instrumental in unambiguously assigning all proton (¹H) and carbon (¹³C) signals. This level of detail is crucial for understanding the compound's conformation in solution and for verifying the purity of synthesized derivatives.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), coupled with techniques like electrospray ionization (ESI), will be essential for confirming the exact mass and elemental composition. Tandem mass spectrometry (MS/MS) will allow for detailed fragmentation analysis, providing insights into the compound's structure and stability.

Vibrational Spectroscopy: Fourier-transform infrared (FTIR) and Raman spectroscopy will continue to be important for identifying functional groups and for studying intermolecular interactions, such as hydrogen bonding, which are influenced by the oxalate counter-ion.

Chromatographic methods are also expected to see significant advancements in their application to this compound.

High-Performance Liquid Chromatography (HPLC): The development of novel stationary phases and mobile phase compositions will be key to achieving high-resolution separation of 2-Amino-4-(methylthio)butan-1-ol oxalate from potential impurities and related compounds. Chiral HPLC methods will be particularly important for separating enantiomers if the compound is synthesized in its racemic form.

Gas Chromatography (GC): For volatile derivatives of 2-Amino-4-(methylthio)butan-1-ol, GC coupled with mass spectrometry (GC-MS) will be a powerful tool for both qualitative and quantitative analysis.

The following table summarizes potential advanced analytical techniques and their expected contributions to the characterization of this compound.

| Analytical Technique | Expected Contribution |

| 2D-NMR (COSY, HSQC, HMBC) | Unambiguous assignment of ¹H and ¹³C signals, conformational analysis. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination and confirmation of elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation analysis. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers and assessment of enantiomeric purity. |

High-Throughput Screening for Novel Research Applications

High-throughput screening (HTS) methodologies offer a powerful platform for the rapid evaluation of large compound libraries to identify molecules with specific biological or chemical activities. The integration of this compound and its derivatives into HTS campaigns is a promising future direction for discovering novel applications.

One of the primary areas of interest for HTS is in the discovery of new enzyme inhibitors . lookchem.com Given its structural similarity to methionine, derivatives of 2-Amino-4-(methylthio)butan-1-ol could be screened against a wide range of enzymes, particularly those involved in methionine metabolism. Fluorescence-based assays are commonly employed in HTS for their sensitivity and adaptability to miniaturized formats. lookchem.com A potential HTS workflow could involve:

Library Generation: Synthesis of a diverse library of compounds based on the 2-Amino-4-(methylthio)butan-1-ol scaffold.

Assay Development: Design of a robust and sensitive assay, often fluorescence-based, to measure the activity of a target enzyme.

Automated Screening: Robotic systems would be used to test each compound in the library for its effect on the enzyme's activity.

Hit Identification and Validation: Compounds that show significant inhibition would be identified as "hits" and subjected to further testing to confirm their activity and determine their potency.

Beyond enzyme inhibition, HTS could also be employed to explore other potential applications, such as:

Receptor Binding: Screening for affinity to specific cellular receptors.

Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi.

Material Science Applications: Evaluating the ability of derivatives to self-assemble or to modify the properties of surfaces.

The following table outlines a hypothetical HTS campaign for identifying novel enzyme inhibitors from a library of this compound derivatives.

| HTS Campaign Stage | Description |

| Target Selection | An enzyme involved in a disease-relevant pathway, for example, a methyltransferase. |

| Library Design | A collection of 2-Amino-4-(methylthio)butan-1-ol derivatives with diverse functional groups. |

| Assay Principle | A fluorescence-based assay where a change in fluorescence intensity indicates enzyme inhibition. |

| Screening Execution | Automated screening of the compound library in a 384- or 1536-well plate format. |

| Data Analysis | Identification of compounds that cause a statistically significant decrease in enzyme activity. |

Rational Design of Derivatives for Enhanced Molecular Probe Utility

The rational design of derivatives of this compound holds significant promise for the development of novel molecular probes. These probes can be invaluable tools for studying biological systems and for various imaging applications. The core structure of 2-Amino-4-(methylthio)butan-1-ol provides multiple sites for chemical modification, including the amino and hydroxyl groups.

A key strategy in the design of molecular probes is the incorporation of a fluorophore . By attaching a fluorescent molecule to the 2-Amino-4-(methylthio)butan-1-ol scaffold, it is possible to create probes that can be visualized using fluorescence microscopy. The choice of fluorophore can be tailored to the specific application, with considerations for factors such as excitation and emission wavelengths, quantum yield, and photostability.

Another important approach is the introduction of bioorthogonal functional groups . These are chemical moieties that are inert in biological systems but can react selectively with a specific partner. For example, an azide (B81097) or alkyne group could be introduced into the molecule, allowing it to be conjugated to other molecules containing a complementary functional group via "click chemistry." lookchem.com This approach could be used to attach the probe to a protein of interest or to a larger imaging agent.

The rational design process for a molecular probe based on 2-Amino-4-(methylthio)butan-1-ol could involve the following steps:

Target Identification: Defining the biological target or process to be studied.

Scaffold Modification: Synthesizing derivatives with appropriate linkers and functional groups.

Fluorophore or Tag Conjugation: Attaching the desired reporting molecule.

In Vitro and In Vivo Evaluation: Testing the probe's specificity, sensitivity, and performance in relevant models.

The following table provides examples of potential derivatives of 2-Amino-4-(methylthio)butan-1-ol and their applications as molecular probes.

| Derivative Type | Potential Application |

| Fluorescently Labeled Derivative | Imaging the localization of the probe within cells or tissues. |

| Biotinylated Derivative | Affinity-based purification of binding partners. |

| Azide- or Alkyne-Modified Derivative | Bioorthogonal labeling and "click chemistry" applications. |

Interdisciplinary Research Integrating Organic Synthesis and Materials Science (Non-biological materials)

The intersection of organic synthesis and materials science opens up exciting new avenues for the application of this compound in the development of novel non-biological materials. The bifunctional nature of the core molecule, with its amino and hydroxyl groups, makes it an attractive building block for creating materials with unique properties.

One area of potential is in the synthesis of polymers . The amino and hydroxyl groups can serve as reactive sites for polymerization reactions. For example, they could be incorporated into polyesters or polyamides, potentially imparting specific properties to the resulting material, such as improved hydrophilicity or the ability to coordinate with metal ions. nih.gov

Another promising direction is in the development of self-assembled monolayers (SAMs) . rsc.org SAMs are highly ordered molecular layers that can be formed on a variety of surfaces. By designing derivatives of 2-Amino-4-(methylthio)butan-1-ol with appropriate surface-active groups, it may be possible to create functionalized surfaces with tailored properties. For example, these surfaces could be used to control wetting, adhesion, or to serve as a platform for the attachment of other molecules.

The sulfur atom in the methylthio group also presents opportunities for interaction with metal surfaces, suggesting potential applications in areas such as corrosion inhibition . Amino acids and their derivatives have been investigated as environmentally friendly corrosion inhibitors for various metals.

Future research in this area will likely involve:

Synthesis of Novel Monomers: Creating new monomers based on the 2-Amino-4-(methylthio)butan-1-ol structure for use in polymer synthesis.

Surface Modification Studies: Investigating the formation and properties of self-assembled monolayers on different substrates.

Material Characterization: Utilizing techniques such as atomic force microscopy (AFM), X-ray photoelectron spectroscopy (XPS), and contact angle measurements to characterize the new materials.

The table below highlights potential applications of this compound in materials science.

| Application Area | Potential Role of this compound |

| Polymer Chemistry | As a monomer or cross-linking agent in the synthesis of functional polymers. |

| Surface Science | As a building block for the creation of self-assembled monolayers with tailored properties. |

| Corrosion Inhibition | As a component of environmentally friendly corrosion-inhibiting coatings for metals. |

常见问题

Q. What are the recommended synthesis routes for 2-amino-4-(methylthio)butan-1-OL oxalate, and how do intermediate salts influence crystallinity?

The synthesis of derivatives like 2-amino-4-(methylthio)butanoic acid esters involves forming intermediate salts to enhance stability and crystallinity. For example, p-toluene sulfonate salts of (S)-2-amino-4-(methylthio)butanoic acid esters are prepared via esterification followed by salt formation, yielding ionic liquid crystals with mesomorphic properties . Key steps include:

- Esterification : Reacting the acid with alcohols under acidic conditions.

- Salt formation : Treating the ester with p-toluenesulfonic acid to improve crystallinity.

- Characterization : Use NMR, mass spectrometry (MS), and polarizing microscopy to confirm structure and liquid crystalline behavior.

Q. How can researchers determine the solubility and stability of this compound in aqueous and organic solvents?

Solubility profiling is critical for experimental design. Based on analogous compounds (e.g., DL-methionine):

- Aqueous solubility : Likely high due to polar oxalate and amino groups; test via gravimetric analysis in water at varying pH .

- Organic solvents : Limited solubility in ether but moderate in ethanol; confirm via UV-Vis spectroscopy or HPLC .

- Stability : Assess thermal stability via differential scanning calorimetry (DSC) and monitor decomposition at >250°C .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Derive protocols from structurally similar compounds (e.g., 4-diethylamino-2-butyn-1-ol):

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of vapors during heating or reflux .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do metal coordination complexes of this compound affect antimicrobial activity, and what experimental parameters optimize efficacy?

Studies on analogous metal complexes (e.g., Mn(II), Fe(III)) reveal:

- Synthesis : React the compound with metal salts (e.g., NiCl₂) in ethanol/water mixtures at 60–80°C .

- Characterization : Confirm coordination via FT-IR (shift in ν(NH₂) and ν(COO⁻)) and X-ray crystallography .

- Bioactivity : Test antimicrobial efficacy using agar diffusion assays against E. coli and S. aureus; optimize metal-to-ligand molar ratios (1:2 recommended) .

Q. What analytical methods resolve contradictions in reaction kinetics data for derivatives of this compound?

For reactions like transesterification or oxidation:

- Rate determination : Use UV-Vis spectroscopy to monitor Cr(VI) reduction kinetics, ensuring substrate concentrations exceed catalyst levels to maintain pseudo-first-order conditions .

- Surfactant effects : Compare rate constants (kₒbₛ) in cationic (CPC), anionic (SDS), and neutral (TX-100) surfactants; discrepancies arise from micellar stabilization of intermediates .

- Statistical validation : Apply ANOVA to assess reproducibility across triplicate trials .

Q. How does stereochemistry influence the mesomorphic properties of ionic liquid crystals derived from this compound?

Key factors include:

- Chiral centers : (S)-enantiomers form more ordered mesophases than racemic mixtures; confirm via circular dichroism (CD) .

- Thermal analysis : Use DSC to identify phase transitions (e.g., smectic-to-isotropic) and correlate with alkyl chain length in ester derivatives .

- Structural modifications : Introduce longer alkyl chains (e.g., butyl vs. ethyl esters) to enhance thermal stability and mesophase range .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。